molecular formula C10H11NO2 B14272270 1,2-Dimethyl-1H-indole-5,6-diol CAS No. 136735-97-2

1,2-Dimethyl-1H-indole-5,6-diol

Katalognummer: B14272270
CAS-Nummer: 136735-97-2
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: JBYRAXMQDJLWBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethyl-1H-indole-5,6-diol is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of hydroxyl groups at the 5 and 6 positions, along with methyl groups at the 1 and 2 positions, makes this compound unique and potentially useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-indole-5,6-diol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,3-dimethylphenylhydrazine and cyclizing it with an appropriate aldehyde or ketone can yield the desired indole derivative. The reaction typically requires a catalyst such as methanesulfonic acid and is conducted under reflux conditions in a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-1H-indole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroindoles. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-1H-indole-5,6-diol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The indole ring can also interact with DNA or proteins, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1H-indole-5,6-diol: Similar structure but with only one methyl group.

    2-Methyl-1H-indole-5,6-diol: Similar structure but with the methyl group at a different position.

    1,2-Dimethyl-1H-indole-3-carboxaldehyde: Similar structure but with an aldehyde group at the 3-position.

Uniqueness

1,2-Dimethyl-1H-indole-5,6-diol is unique due to the specific positioning of its methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

136735-97-2

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

1,2-dimethylindole-5,6-diol

InChI

InChI=1S/C10H11NO2/c1-6-3-7-4-9(12)10(13)5-8(7)11(6)2/h3-5,12-13H,1-2H3

InChI-Schlüssel

JBYRAXMQDJLWBC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=C(C=C2N1C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.